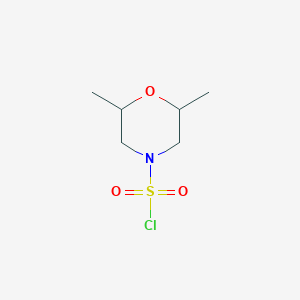

2,6-Dimethylmorpholine-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHUKINMPIUAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585517 | |

| Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919026-20-3 | |

| Record name | 2,6-Dimethylmorpholine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Dimethylmorpholine-4-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. This document consolidates its chemical and physical properties, safety information, synthesis, and reactivity, with a particular focus on its application in the development of novel sulfonamide derivatives for the pharmaceutical industry.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is recognized by the CAS Number 919026-20-3.[1][2][3][4] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 919026-20-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ClNO₃S | [1][2][3] |

| Molecular Weight | 213.68 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | >98% | [1] |

| Melting Point | 95-99 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Solubility | Soluble in polar organic solvents, reacts with water. | [1] |

Safety and Handling

This compound is classified as an irritant.[2] The following hazard and precautionary statements are associated with this chemical:

-

Hazard Statements:

-

Precautionary Statements:

It is stable under recommended storage conditions but is sensitive to moisture.[1] It should be stored in a cool, dry place in an airtight container, protected from moisture.[1]

Synthesis and Reactivity

This compound serves as a crucial intermediate for organic synthesis, particularly in the preparation of sulfonamides and other pharmaceutical intermediates.[1]

Synthesis of this compound

A general and adaptable protocol for the synthesis of N-sulfonyl chlorides from their corresponding secondary amines involves the reaction with sulfuryl chloride in an inert solvent. The following is a representative experimental protocol adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dimethylmorpholine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2,6-dimethylmorpholine in anhydrous dichloromethane and cool the solution in an ice bath.

-

Slowly add sulfuryl chloride to the cooled dichloromethane solution.

-

Add triethylamine to the reaction mixture and stir at room temperature for approximately 2 hours.

-

Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), dilute the mixture with chloroform.

-

Wash the organic phase sequentially with ice water.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

This protocol is adapted from a similar synthesis of morpholine-4-sulfonyl chloride and may require optimization for this specific derivative.[5]

Caption: Synthesis workflow for this compound.

Reaction with Primary Amines to Form Sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride.[6]

Experimental Protocol: General Synthesis of N-Aryl/Alkyl-2,6-dimethylmorpholine-4-sulfonamides

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (as a base)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted-2,6-dimethylmorpholine-4-sulfonamide.

This is a general protocol and may require optimization for specific primary amines.[6]

Caption: Reaction mechanism for sulfonamide formation.

Applications in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs.[7][8] Its inclusion often confers favorable physicochemical, biological, and metabolic properties.[8] Similarly, the sulfonamide functional group is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[9][10][11]

Derivatives of this compound, namely the corresponding sulfonamides, are therefore of significant interest in drug discovery. These compounds are being investigated for a variety of pharmacological activities. Morpholine-containing compounds have shown potential as anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, and antimicrobial agents.[7]

While specific signaling pathways for 2,6-dimethylmorpholine-4-sulfonamides are not extensively documented, sulfonamides are known to act on various molecular targets. For instance, some sulfonamides function as carbonic anhydrase inhibitors.[9] The general structure of these derivatives suggests potential interactions with a range of biological targets, making them attractive candidates for further investigation in various therapeutic areas.

Caption: Potential applications of this compound derivatives.

References

- 1. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Hit2Lead | 2,6-dimethyl-4-morpholinesulfonyl chloride | CAS# 919026-20-3 | MFCD08444962 | BB-4029130 [hit2lead.com]

- 5. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylmorpholine-4-sulfonyl chloride

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dimethylmorpholine-4-sulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

This compound is a chemical compound used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and for pharmaceutical research.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 213.68 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 95-99 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in polar organic solvents; reacts with water. | [1] |

| Odor | Slight characteristic odor | [1] |

| Stability | Stable under recommended storage conditions; sensitive to moisture. | [1] |

| Storage | Store in a cool, dry place in an airtight container, protected from moisture. | [1] |

Experimental Protocols

General Protocol for the Synthesis of Morpholine-4-sulfonyl chloride:

A general synthesis procedure, which can be adapted for 2,6-dimethylmorpholine, involves the reaction of the corresponding morpholine with sulfuryl chloride.[4]

-

Reaction Setup: Dichloromethane is cooled in an ice bath in a round-bottom flask.

-

Reagent Addition: Sulfuryl chloride is slowly added to the cooled dichloromethane.

-

Amine Addition: The specific morpholine (in this case, 2,6-dimethylmorpholine) dissolved in dichloromethane is slowly added to the reaction mixture while maintaining the cool temperature.

-

Base Addition: A base, such as triethylamine, is added, and the mixture is stirred at room temperature for several hours.[4]

-

Workup: Upon completion, the product is extracted with a solvent like chloroform and washed with ice water.[4]

-

Purification: The organic phase is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the sulfonyl chloride product.[4]

Caption: General workflow for the synthesis of a sulfonyl chloride.

Determination of Purity and Identity:

-

Titrimetric Methods: The purity of sulfonyl chlorides can be determined by reacting them with a known excess of a nucleophile, such as benzyl mercaptan. The unreacted nucleophile can then be back-titrated.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[5]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic S=O stretching frequencies of the sulfonyl chloride group.

-

Safety and Handling

This compound is classified as an irritant.[3] Due to its reactivity with water, it should be handled in a dry environment, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. It is sensitive to moisture and should be stored accordingly in a tightly sealed container.[1]

References

- 1. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. pschemicals.com [pschemicals.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dimethylmorpholine-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethylmorpholine-4-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical structure, properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a sulfonyl chloride derivative of the heterocyclic compound 2,6-dimethylmorpholine. The presence of the sulfonyl chloride group makes it a highly reactive electrophile, amenable to a variety of nucleophilic substitution reactions. The cis-isomer, (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride, is the more commonly referenced stereoisomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride | [1] |

| Synonyms | cis-2,6-Dimethylmorpholine-4-sulfonyl chloride | N/A |

| CAS Number | 919026-20-3 | [2][3] |

| Molecular Formula | C6H12ClNO3S | [1][2][3] |

| Molecular Weight | 213.68 g/mol | N/A |

| Appearance | White to off-white powder | [2] |

| Melting Point | 95-99 °C | [2] |

| Solubility | Soluble in polar organic solvents; reacts with water.[2] | N/A |

| SMILES | C[C@@H]1CN(C--INVALID-LINK--C)S(=O)(=O)Cl | [1] |

| InChIKey | IOHUKINMPIUAFU-OLQVQODUSA-N | [1] |

Mandatory Visualization 1: Chemical Structure of this compound

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylmorpholine-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-dimethylmorpholine-4-sulfonyl chloride, a key building block in medicinal chemistry and drug development. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, cis-2,6-dimethylmorpholine, through the cyclization of diisopropanolamine. The second step is the reaction of cis-2,6-dimethylmorpholine with sulfuryl chloride to yield the final product. The stereochemistry of the starting morpholine derivative is crucial, and the cis-isomer is typically preferred for specific applications in crop protection agents.[1]

Experimental Protocols

Synthesis of cis-2,6-Dimethylmorpholine

The preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer is achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[1]

Materials:

-

Diisopropanolamine

-

Sulfuric acid (96%)

-

Sodium hydroxide solution

Procedure:

-

Simultaneously and with thorough stirring, meter 266 parts of diisopropanolamine (containing 0-20% water) and 245 parts of 96% strength sulfuric acid into a reactor. The temperature should be maintained between 100-120°C without external cooling, utilizing the heat of reaction.[1]

-

After the addition is complete, heat the reaction mixture to 184°C for 3 hours.[1]

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

The crude product is then obtained by distillation.

-

Further drying of the crude product, for instance with sodium hydroxide, yields 2,6-dimethylmorpholine with a high proportion of the cis-isomer.[1]

Synthesis of this compound

This procedure is adapted from the synthesis of the unsubstituted morpholine-4-sulfonyl chloride.[2]

Materials:

-

cis-2,6-Dimethylmorpholine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Chloroform

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a 50 mL round-bottom flask, cool 10.0 mL of dichloromethane in an ice bath.

-

Slowly add 0.300 mL of sulfuryl chloride to the cooled dichloromethane.

-

Dissolve a molar equivalent of cis-2,6-dimethylmorpholine in 3.0 mL of dichloromethane and slowly add it to the reaction mixture, maintaining the temperature with the ice bath.

-

Add a molar equivalent of triethylamine and stir the reaction mixture at room temperature for approximately 2 hours.[2]

-

Upon completion of the reaction, dissolve the product in 20.0 mL of chloroform and wash with 20.0 mL of ice water.[2]

-

Separate the chloroform phase, dry it over magnesium sulfate, and filter.[2]

-

The filtrate is then concentrated under reduced pressure to yield this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of this compound and its precursor.

| Parameter | Value | Reference |

| Precursor: cis-2,6-Dimethylmorpholine | ||

| Typical Yield | 91-98% | [1] |

| cis-Isomer Purity | 78-88% | [1] |

| Final Product: this compound | ||

| CAS Number | 919026-20-3 | [3] |

| Molecular Formula | C₆H₁₂ClNO₃S | [3][4] |

| Molecular Weight | 213.68 g/mol | |

| Appearance | White to off-white powder | [3] |

| Melting Point | 95-99 °C | [3] |

| Purity | >98% | [3] |

| Density | 1.32 g/cm³ | [3] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.

References

- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 2. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. PubChemLite - (2r,6s)-2,6-dimethylmorpholine-4-sulfonyl chloride (C6H12ClNO3S) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of 2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-dimethylmorpholine-4-sulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 919026-20-3

-

Molecular Formula: C₆H₁₂ClNO₃S

-

Molecular Weight: 213.68 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | -CH-O- |

| ~3.5 - 3.7 | m | 2H | -CH₂-N- (axial) |

| ~2.8 - 3.0 | m | 2H | -CH₂-N- (equatorial) |

| ~1.3 - 1.4 | d | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~72 | -CH-O- |

| ~50 | -CH₂-N- |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Strong | C-H stretch (alkane) |

| ~1370 - 1350 | Strong | S=O stretch (asymmetric) |

| ~1180 - 1160 | Strong | S=O stretch (symmetric) |

| ~1100 - 1000 | Strong | C-O-C stretch (ether) |

| ~800 - 600 | Strong | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely involve electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI). The predicted data below is for ESI.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (mass-to-charge ratio) | Ion Species |

| 214.0299 | [M+H]⁺ |

| 236.0119 | [M+Na]⁺ |

| 252.0000 | [M+K]⁺ |

The fragmentation pattern in EI-MS would likely show loss of the sulfonyl chloride group and fragmentation of the dimethylmorpholine ring.

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-150 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plate.

-

Place the sample-coated plate in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage and desolvation gas temperature and flow to achieve a stable and strong signal.

-

Acquire data in positive ion mode to observe protonated and other adducted species.

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their own experimental work and to perform their own spectral analysis for definitive characterization.

2,6-Dimethylmorpholine-4-sulfonyl chloride material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3), including its chemical and physical properties, safety information, and a representative experimental protocol for its use in the synthesis of sulfonamides.

Chemical and Physical Properties

This compound is a chemical intermediate primarily utilized in organic synthesis and pharmaceutical research.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 919026-20-3 | [2] |

| Molecular Formula | C₆H₁₂ClNO₃S | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 95-99 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in polar organic solvents; reacts with water. | [1] |

| Stability | Stable under recommended storage conditions; sensitive to moisture. | [1] |

Material Safety Data Sheet (MSDS) Overview

Hazard Identification:

Based on analogous compounds, this compound is expected to be:

-

Harmful: May be harmful if swallowed or in contact with skin.[3][6]

-

Respiratory Irritant: May cause respiratory irritation.

-

Moisture Sensitive: Reacts with water, potentially violently, and may release toxic or corrosive gases.[1]

First Aid Measures:

| Exposure | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from moisture and water.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and in an airtight container to protect from moisture.[1]

Personal Protective Equipment:

| Equipment | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if exposure limits are exceeded or irritation is experienced. |

Experimental Protocols: Synthesis of Sulfonamides

This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with significant pharmacological applications.[1] The following is a general protocol for the reaction of a sulfonyl chloride with an amine.

Objective: To synthesize an N-substituted sulfonamide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent.

-

Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of sulfonamides and the general safety precautions to be taken.

Caption: Experimental workflow for the synthesis of sulfonamides.

Caption: Key safety precautions for handling sulfonyl chlorides.

References

Technical Guide: Solubility and Synthesis of 2,6-Dimethylmorpholine-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and a representative synthetic protocol for 2,6-Dimethylmorpholine-4-sulfonyl chloride. Due to the limited availability of public quantitative data, this guide offers detailed experimental methodologies for its determination and synthesis, alongside workflow visualizations to aid in experimental planning.

Physicochemical Properties

This compound is a chemical intermediate utilized in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical research.[1] A summary of its key physicochemical properties is provided below.

| Property | Value |

| CAS Number | 919026-20-3 |

| Molecular Formula | C₆H₁₂ClNO₃S |

| Molecular Weight | 213.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 95-99 °C[1] |

| Purity | >98%[1] |

| Storage | Store in a cool, dry place in an airtight container; protect from moisture[1] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. However, it is qualitatively described as being soluble in polar organic solvents and reactive with water.[1] The table below provides a qualitative summary and serves as a template for recording experimentally determined quantitative data.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Dichloromethane | CH₂Cl₂ | Soluble (predicted) | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble (predicted) | Data not available |

| Acetone | C₃H₆O | Soluble (predicted) | Data not available |

| Acetonitrile | C₂H₃N | Soluble (predicted) | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Soluble (predicted) | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble (predicted) | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble (predicted) | Data not available |

| Methanol | CH₃OH | Soluble (likely reactive) | Data not available |

| Ethanol | C₂H₅OH | Soluble (likely reactive) | Data not available |

| Water | H₂O | Reactive | Data not available |

| Hexanes | C₆H₁₄ | Insoluble (predicted) | Data not available |

| Toluene | C₇H₈ | Sparingly soluble (predicted) | Data not available |

Note: Sulfonyl chlorides can react with protic solvents such as alcohols and water, leading to solvolysis. Solubility testing in these solvents should be conducted with caution and an understanding that the solute may be undergoing a chemical transformation.

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound from 2,6-dimethylmorpholine and sulfuryl chloride in the presence of a base. This method is adapted from general procedures for the synthesis of sulfonyl chlorides from amines.

Materials:

-

2,6-Dimethylmorpholine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfuryl Chloride: Dissolve sulfuryl chloride (1.05 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the internal temperature at or below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or other appropriate analytical method.

-

Workup:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or flash column chromatography if necessary.

Determination of Solubility (Shake-Flask Method)

The following gravimetric protocol, commonly known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected anhydrous organic solvents

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL, by dividing the mass of the residue by the volume of the supernatant withdrawn.

-

Summary

This technical guide has outlined the known physicochemical properties of this compound and provided a framework for understanding its solubility in organic solvents. While quantitative solubility data is sparse, the detailed experimental protocols for both its synthesis and solubility determination offer a practical approach for researchers to generate this critical information in-house. The provided workflows serve as a visual aid for experimental planning and execution in a laboratory setting.

References

stability and storage conditions for 2,6-Dimethylmorpholine-4-sulfonyl chloride

However, based on the general chemical properties of sulfonyl chlorides, a comprehensive guide on the expected stability and appropriate storage conditions for 2,6-Dimethylmorpholine-4-sulfonyl chloride can be constructed. Sulfonyl chlorides as a class of compounds are known to be reactive and require careful handling to prevent degradation.

General Stability and Storage Profile for Sulfonyl Chlorides

Sulfonyl chlorides are primarily susceptible to hydrolysis and nucleophilic attack. Their stability is significantly influenced by moisture, temperature, and the presence of nucleophiles.

Key Stability Considerations:

-

Moisture Sensitivity: The most significant factor in the degradation of sulfonyl chlorides is exposure to water. They readily undergo hydrolysis to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often rapid and can be exothermic. Therefore, it is imperative to protect this compound from atmospheric and environmental moisture.

-

Thermal Stability: While many sulfonyl chlorides are reasonably stable at ambient temperatures, elevated temperatures can promote decomposition. The specific thermal decomposition profile for this compound is not publicly available, but as a general precaution, it should be stored in a cool environment.

-

Light Sensitivity: Some organic compounds are sensitive to light, which can catalyze degradation. While specific data for this compound is unavailable, storage in opaque or amber containers is a standard precautionary measure.

-

Incompatibility with Nucleophiles: Sulfonyl chlorides are reactive towards a wide range of nucleophiles, including alcohols, amines, and strong bases. Co-storage with such materials must be avoided to prevent unintended reactions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal degradation and slow down potential side reactions. |

| Container | Use tightly sealed, moisture-proof containers. Amber glass bottles are recommended to protect from light. | To prevent ingress of moisture and degradation due to light exposure. |

| Handling | Handle in a controlled environment, such as a glove box or under a stream of inert gas. | To minimize exposure to moisture and air during weighing and transfer. |

| Incompatibilities | Store separately from strong bases, alcohols, amines, and other nucleophilic reagents. | To avoid vigorous and potentially hazardous reactions. |

Illustrative Experimental Workflow for Stability Assessment

The stability of a sulfonyl chloride like this compound can be assessed through a systematic experimental workflow. The following diagram illustrates a typical process for evaluating stability under various stress conditions.

2,6-Dimethylmorpholine-4-sulfonyl chloride: A Technical Review for Synthetic and Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylmorpholine-4-sulfonyl chloride is a specialized chemical reagent primarily utilized as an intermediate in organic synthesis. Its structural combination of a dimethylmorpholine ring and a reactive sulfonyl chloride group makes it a valuable building block for the creation of complex sulfonamides. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. Consequently, derivatives of this compound are of significant interest in drug discovery and development. This document provides a comprehensive overview of its properties, a plausible synthesis protocol based on analogous reactions, and its potential applications.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases. These quantitative data points are essential for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 919026-20-3 | [1][2][3] |

| Molecular Formula | C₆H₁₂ClNO₃S | [1][2][3] |

| Molecular Weight | 213.68 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 95-99 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in polar organic solvents; reacts with water | [1] |

| Storage | Store in a cool, dry place in an airtight container; moisture sensitive | [1] |

Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound are not widely available in published literature.

Synthesis and Reactivity

The synthesis of N-sulfonyl chlorides from secondary amines is a well-established transformation in organic chemistry. The most common method involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂), often in an aprotic solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The logical workflow for the preparation of this compound involves the reaction of 2,6-dimethylmorpholine with sulfuryl chloride.

References

discovery and history of 2,6-Dimethylmorpholine-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound utilized as an intermediate in organic synthesis and holds potential significance in the field of pharmaceutical research. Its structural features, combining a dimethylmorpholine moiety with a sulfonyl chloride group, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly sulfonamides. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, and outlines a general synthetic approach based on established methods for analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 919026-20-3 | [1][2] |

| Molecular Formula | C6H12ClNO3S | [1] |

| Molecular Weight | 213.68 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 95-99 °C | |

| Purity | >98% | |

| Solubility | Soluble in polar organic solvents, reacts with water | |

| Hazard | Irritant | [1] |

Synthesis

General Experimental Protocol: Synthesis of N-Sulfonyl Chlorides

The following protocol describes a general method for the synthesis of sulfonyl chlorides from a secondary amine, which can be adapted for the synthesis of this compound from 2,6-dimethylmorpholine.

Materials:

-

2,6-Dimethylmorpholine

-

Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylmorpholine in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride or chlorosulfonic acid in the same anhydrous solvent to the stirred solution of the amine via the dropping funnel. The reaction is exothermic and the temperature should be maintained at or below 0 °C.

-

If a tertiary amine base is used, it can be added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

The reaction mixture is then quenched by carefully pouring it over crushed ice or ice-water.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for the synthesis of this compound.

Reactions and Potential Applications

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable synthetic intermediate.

Reaction with Nucleophiles

The general reaction of this compound with a nucleophile (Nu-H) can be depicted as follows:

Caption: General reaction of this compound with a nucleophile.

Common nucleophiles that can react with this compound include:

-

Amines (primary and secondary): To form sulfonamides. This is one of the most important applications, as sulfonamides are a common motif in many biologically active compounds.

-

Alcohols and Phenols: To form sulfonates.

-

Thiols: To form thiosulfonates.

-

Organometallic reagents (e.g., Grignard reagents, organolithiums): To form sulfones.

Role in Drug Discovery

While specific examples of drugs containing the this compound moiety are not prominent in the literature, the morpholine scaffold itself is a well-recognized privileged structure in medicinal chemistry. The incorporation of a morpholine ring can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[3][4] The sulfonamide linkage, readily formed from the corresponding sulfonyl chloride, is also a key functional group in a wide array of therapeutic agents.[5] Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

The general workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Caption: A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis and drug discovery. Although detailed historical information regarding its discovery is scarce, its synthesis can be achieved through established chemical methodologies. The presence of the electrophilic sulfonyl chloride group allows for facile reaction with a variety of nucleophiles, enabling the generation of diverse compound libraries for biological screening. The incorporation of the 2,6-dimethylmorpholine moiety may confer favorable pharmacokinetic properties to the resulting molecules, making this compound a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation into the specific applications and biological activities of derivatives of this compound is warranted.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-Dimethylmorpholine-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The morpholine moiety is also a well-established pharmacophore in drug discovery, known to improve the physicochemical and pharmacokinetic properties of bioactive molecules.[3][4] The combination of these two pharmacophores in N-substituted 2,6-dimethylmorpholine-4-sulfonamides presents a promising avenue for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of sulfonamides using 2,6-dimethylmorpholine-4-sulfonyl chloride as a key intermediate. It covers the preparation of the sulfonyl chloride and its subsequent reaction with various primary and secondary amines to yield the desired sulfonamide products.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 2,6-dimethylmorpholine and sulfuryl chloride. This reaction should be performed in an inert solvent and under anhydrous conditions, as sulfonyl chlorides are sensitive to moisture.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dimethylmorpholine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography on silica gel if necessary.

General Protocol for the Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides

The reaction of this compound with primary or secondary amines is a standard method for the formation of sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol: General Sulfonamide Synthesis

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF.

-

To this stirred solution, add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,6-dimethylmorpholine-4-sulfonamide.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted 2,6-dimethylmorpholine-4-sulfonamides based on the general protocol.

| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 6 | 85 |

| 2 | Benzylamine | TEA | THF | 4 | 92 |

| 3 | Piperidine | TEA | DCM | 5 | 88 |

| 4 | 4-Fluoroaniline | Pyridine | DCM | 8 | 82 |

| 5 | Cyclohexylamine | TEA | THF | 4 | 90 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 2,6-dimethylmorpholine-4-sulfonamides.

Caption: General workflow for the two-step synthesis of N-substituted sulfonamides.

Potential Signaling Pathway Inhibition

Sulfonamide derivatives are known to inhibit various signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a generalized pathway that could be targeted by novel sulfonamides.

Caption: Potential inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

References

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. cbijournal.com [cbijournal.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Novel Protecting Group for Amines in Organic Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easily introduced, stable under a wide range of reaction conditions, and readily cleaved under mild and specific conditions. This document details the application of 2,6-dimethylmorpholine-4-sulfonyl chloride as a robust protecting group for primary and secondary amines. The resulting 2,6-dimethylmorpholine-4-sulfonamides exhibit significant stability, while the protecting group can be effectively removed under specific acidic or reductive conditions. This application note provides detailed protocols for the protection and deprotection of amines using this reagent, along with a summary of its general properties.

Introduction

Sulfonamides are a well-established class of amine protecting groups, prized for their high stability towards a broad spectrum of reagents and reaction conditions encountered in multi-step organic synthesis.[1] However, this inherent stability can also present a challenge when deprotection is required, often necessitating harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1] The 2,6-dimethylmorpholine-4-sulfonyl group offers a balance of robust protection and selective deprotection. The presence of the two methyl groups on the morpholine ring may influence the steric and electronic properties of the sulfonamide, potentially modulating its reactivity and cleavage susceptibility compared to simpler sulfonyl chlorides.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a slight characteristic odor.[2] It is soluble in polar organic solvents but reacts with water and is sensitive to moisture.[2]

| Property | Value | Reference |

| Molecular Formula | C6H12ClNO3S | [2] |

| Molecular Weight | 213.68 g/mol | [2] |

| Melting Point | 95-99 °C | [2] |

| Purity | >98% | [2] |

| Density | 1.32 g/cm³ | [2] |

Experimental Protocols

I. Protection of Amines

The reaction of an amine with this compound in the presence of a suitable base affords the corresponding N-(2,6-dimethylmorpholine-4-sulfonyl)amine (a 2,6-dimethylmorpholine-4-sulfonamide).

Caption: General strategies for the deprotection of sulfonamides.

A. Acidic Deprotection

Strong acidic conditions can be employed to cleave the sulfonamide bond.

Materials:

-

N-(2,6-dimethylmorpholine-4-sulfonyl)amine

-

Hydrobromic acid in acetic acid (33% w/w) or Trifluoromethanesulfonic acid (TfOH)

-

Phenol (as a scavenger, optional)

-

Anhydrous solvent (e.g., dioxane, if necessary)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the protected amine in the acidic reagent (e.g., HBr/AcOH).

-

Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous sulfate salt, filter, and concentrate.

-

Purify the crude product as required.

B. Reductive Deprotection

For substrates sensitive to strong acids, reductive cleavage offers a milder alternative.

Materials:

-

N-(2,6-dimethylmorpholine-4-sulfonyl)amine

-

Sodium metal

-

Liquid ammonia

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (solid)

-

Standard laboratory glassware for low-temperature reactions

Procedure:

-

Set up a reaction vessel equipped with a dry ice/acetone condenser under an inert atmosphere.

-

Condense liquid ammonia into the flask at -78 °C.

-

Add a solution of the protected amine in anhydrous THF to the liquid ammonia.

-

Add small pieces of sodium metal to the stirring solution until a persistent blue color is observed, indicating an excess of solvated electrons.

-

Stir the reaction at -78 °C for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate.

-

To the residue, add water and extract the product with an organic solvent.

-

Work up the organic phase as described in the acidic deprotection protocol.

Stability Data

While specific quantitative data for the 2,6-dimethylmorpholine-4-sulfonyl group is not extensively reported in the literature, sulfonamides, in general, are known to be stable to a wide range of conditions.

| Reagent/Condition | Stability |

| Aqueous base (e.g., LiOH, NaOH) | Stable |

| Organometallic reagents (e.g., Grignard, organolithiums) | Generally Stable |

| Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable |

| Mild oxidizing agents | Stable |

| Mild reducing agents (e.g., NaBH₄) | Stable |

Conclusion

This compound serves as a valuable reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit high stability, making them suitable for use in complex, multi-step synthetic sequences. The protecting group can be removed under either strong acidic or dissolving metal reduction conditions, providing flexibility in deprotection strategies to accommodate various substrates. The protocols outlined in this document provide a foundation for the application of this protecting group in organic synthesis and drug discovery programs. Further investigation into the substrate scope and optimization of deprotection conditions is encouraged to fully exploit the potential of this versatile protecting group.

References

Application Notes and Protocols: Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a 2,6-dimethylmorpholine moiety can significantly influence the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery. This document provides detailed protocols for the synthesis of N-substituted 2,6-dimethylmorpholine-4-sulfonamides through the reaction of 2,6-dimethylmorpholine-4-sulfonyl chloride with various primary amines.

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The choice of base and reaction conditions can be optimized to ensure high yields and purity of the desired product. These protocols are intended to serve as a guide for researchers engaged in the synthesis of novel sulfonamide-based compounds for potential therapeutic applications.

Data Presentation: Reaction of this compound with Primary Amines

The following table summarizes the reaction of this compound with a selection of primary amines under standardized laboratory conditions. This data is intended to provide a baseline for reaction optimization and substrate scope exploration.

| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | 12 | 85 |

| 2 | 4-Fluoroaniline | Triethylamine | Dichloromethane | 16 | 82 |

| 3 | Benzylamine | Pyridine | Tetrahydrofuran | 8 | 90 |

| 4 | Cyclohexylamine | Triethylamine | Dichloromethane | 10 | 88 |

| 5 | 2-Aminopyridine | Pyridine | Acetonitrile | 24 | 75 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides

This protocol outlines a general procedure for the reaction of this compound with a primary amine in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0-1.2 eq) and dissolve it in the chosen anhydrous solvent (e.g., Dichloromethane).

-

Addition of Base: Add the anhydrous base (Pyridine or Triethylamine, 1.5-2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

-

Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,6-dimethylmorpholine-4-sulfonamide.

Protocol for Microwave-Assisted Synthesis of N-Substituted 2,6-Dimethylmorpholine-4-sulfonamides

For rapid synthesis, a microwave-assisted protocol can be employed. This method is often performed under solvent-free conditions.[1]

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 eq)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

Reaction Mixture: In a microwave reactor vial, add this compound (1.0 eq) and the primary amine (1.0 eq).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 3-15 minutes). The optimal conditions should be determined for each substrate.

-

Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography as described in the general protocol. This method offers advantages such as shorter reaction times and often results in high yields.[1]

Visualizations

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

Caption: General reaction mechanism for the synthesis of N-substituted 2,6-dimethylmorpholine-4-sulfonamides.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of novel sulfonamide derivatives.

Caption: A typical workflow for the synthesis and screening of novel sulfonamide drug candidates.

References

Application Notes and Protocols for Sulfonylation with 2,6-Dimethylmorpholine-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to their diverse biological activities. The synthesis of sulfonamides is a critical transformation in drug discovery and development. This document provides a detailed experimental protocol for the sulfonylation of primary and secondary amines using 2,6-Dimethylmorpholine-4-sulfonyl chloride, a versatile building block for the introduction of the 2,6-dimethylmorpholine sulfonyl moiety. This functional group can impart favorable physicochemical properties to lead compounds, potentially enhancing their solubility, metabolic stability, and target engagement.

The following protocols are representative methods for the sulfonylation of amines. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields.

Experimental Protocols

General Protocol for the Sulfonylation of Primary and Secondary Amines

This protocol outlines a standard procedure for the reaction of an amine with this compound to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.

-

Addition of Base: Add a tertiary amine base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Data Presentation

The following tables provide representative data for the sulfonylation of various amines with this compound. Note: This data is illustrative and based on typical outcomes for similar sulfonylation reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Sulfonylation of Representative Primary Amines

| Entry | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 4 | RT | 85 |

| 2 | Benzylamine | TEA | THF | 3 | RT | 92 |

| 3 | Cyclohexylamine | TEA | DCM | 5 | RT | 88 |

| 4 | 4-Fluoroaniline | Pyridine | THF | 6 | RT | 78 |

Table 2: Sulfonylation of Representative Secondary Amines

| Entry | Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | N-Methylaniline | Pyridine | DCM | 8 | RT | 75 |

| 2 | Dibenzylamine | TEA | THF | 12 | 50 | 68 |

| 3 | Piperidine | TEA | DCM | 4 | RT | 95 |

| 4 | Morpholine | TEA | THF | 4 | RT | 93 |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the sulfonylation of an amine with this compound.

Caption: General workflow for the synthesis of sulfonamides.

Reaction Scheme

The following diagram illustrates the chemical transformation during the sulfonylation reaction.

Caption: Sulfonylation of an amine with the sulfonyl chloride.

Catalytic Applications of 2,6-Dimethylmorpholine-4-sulfonyl Chloride: A Review of Synthetic Utility

Introduction